molecular formula C11H6FNO4 B2573331 7-Fluoroquinoline-2,4-dicarboxylic acid CAS No. 31009-00-4

7-Fluoroquinoline-2,4-dicarboxylic acid

Cat. No.: B2573331
CAS No.: 31009-00-4
M. Wt: 235.17
InChI Key: CBLIRJURPBDLNN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline-2,4-dicarboxylic acid typically involves cyclization and cycloaddition reactions. One common method is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate under microwave irradiation to yield quinoline-2,4-dicarboxylic acid .

Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as microwave-assisted synthesis, which offers advantages in terms of reaction speed and yield. The use of environmentally benign catalysts like montmorillonite K-10 and ionic liquids can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoroquinoline-2,4-dicarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.

    Medicine: Explored for its potential in developing new antimalarial and antineoplastic drugs.

    Industry: Utilized in the production of liquid crystals and cyanine dyes

Mechanism of Action

The mechanism of action of 7-Fluoroquinoline-2,4-dicarboxylic acid involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks in the DNA. This ultimately results in cell death, making it an effective antibacterial agent .

Comparison with Similar Compounds

Uniqueness: 7-Fluoroquinoline-2,4-dicarboxylic acid stands out due to its dual carboxylic acid groups, which enhance its reactivity and potential for further functionalization. This makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

7-fluoroquinoline-2,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FNO4/c12-5-1-2-6-7(10(14)15)4-9(11(16)17)13-8(6)3-5/h1-4H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLIRJURPBDLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(C=C2C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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